Phenylenebistetrazole

Description

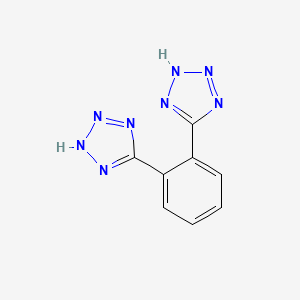

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N8/c1-2-4-6(8-11-15-16-12-8)5(3-1)7-9-13-14-10-7/h1-4H,(H,9,10,13,14)(H,11,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTRDGZKQAZJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901863 | |

| Record name | NoName_1038 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathway Elucidation

Classical and Contemporary Synthetic Routes to Phenylenebistetrazole

The formation of the tetrazole ring is central to the synthesis of this compound. The most prominent and widely utilized method involves the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. This approach is favored for its efficiency and is considered a prime example of click chemistry. nih.gov Variations of this fundamental reaction, including the precursors used and the conditions applied, define the landscape of this compound synthesis.

Cycloaddition reactions are the cornerstone of tetrazole synthesis. Specifically, the 1,3-dipolar cycloaddition, where an azide acts as the 1,3-dipole and a nitrile serves as the dipolarophile, provides a direct route to the 5-substituted tetrazole ring system. researchgate.netacs.org For phenylenebistetrazoles, this involves a bifunctional precursor, typically a dicyanobenzene (phthalonitrile, isophthalonitrile, or terephthalonitrile), reacting with an azide source to form the two tetrazole rings on the phenylene core.

The mechanism of tetrazole formation via the cycloaddition of azides and nitriles has been a subject of continued investigation and debate. acs.org Density functional theory (DFT) calculations have been employed to elucidate the pathways of this reaction. researchgate.netacs.org Two primary mechanisms are considered: a concerted [3+2] cycloaddition and a stepwise process.

An alternative and effective pathway to phenylenebistetrazoles involves the use of bisimine (also known as bis-Schiff base) intermediates. researchgate.net This method involves a cyclization reaction where bisimines are converted into the corresponding bistetrazole derivatives. researchgate.net

In a typical synthesis, bisimines are prepared first, often from the condensation of an appropriate diamine and an aldehyde. These bisimine precursors are then reacted with an azide source, such as sodium azide, in a suitable solvent like tetrahydrofuran (B95107) (THF), to yield the target this compound compounds. researchgate.net For instance, new phenylene bis-tetrazole derivatives have been successfully synthesized through the cyclization of specific bisimines. researchgate.net The formation of the bisimine is a critical intermediate step, and its structure is confirmed using spectroscopic techniques like FT-IR and NMR, with the characteristic imine proton (CH=N) signal in the ¹H NMR spectrum providing strong evidence of its formation. researchgate.net This route offers a versatile platform for creating a variety of substituted phenylenebistetrazoles by simply changing the components of the initial bisimine synthesis.

To improve reaction rates, yields, and conditions (e.g., lower temperatures), various catalytic systems have been developed for tetrazole synthesis. These catalysts typically function by activating the nitrile substrate, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org

Both Lewis and Brønsted acids have been shown to enhance the rate of azide-nitrile cycloadditions. organic-chemistry.org Metal catalysts, particularly those involving zinc, cobalt, and palladium, have proven effective. organic-chemistry.orgnih.govorganic-chemistry.org For example, a cobalt(II) complex with a tetradentate ligand has been demonstrated to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under mild, homogeneous conditions. nih.gov Mechanistic studies of this cobalt-catalyzed reaction indicate the formation of an intermediate cobalt(II) diazido complex, which is itself catalytically active. nih.gov Similarly, zinc salts are effective catalysts for the reaction in water, broadening the scope to include various aromatic and alkyl nitriles. organic-chemistry.org

More recently, organocatalysis has emerged as a greener alternative. Catalysts like L-proline and in situ generated 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide have been used to promote the synthesis of 5-substituted 1H-tetrazoles from a range of nitriles. organic-chemistry.org The development of heterogeneous and reusable catalysts, such as silica-supported sodium hydrogen sulfate, also aligns with the principles of green chemistry. organic-chemistry.org

The choice of solvent and the optimization of reaction conditions are critical for the successful synthesis of phenylenebistetrazoles. The solvent can significantly influence reaction rates and yields, and in some cases, even the structure of the final product. researchgate.netrsc.org

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used and often result in moderate to good conversion rates for cycloaddition reactions. researchgate.net In contrast, nonpolar solvents like toluene (B28343) may not be suitable due to the poor solubility of reagents like sodium azide. researchgate.net The use of polar protic solvents such as methanol (B129727) and ethanol (B145695) can also be effective, with one study finding a methanol system to be optimal for a related synthesis. researchgate.net Water has also been explored as a green solvent, particularly in zinc-catalyzed reactions. organic-chemistry.org

Temperature is another key parameter. While many syntheses require elevated temperatures to proceed at a reasonable rate, the use of catalysts can often allow for milder conditions. acs.orgorganic-chemistry.org Microwave-assisted synthesis has also been employed to accelerate the conversion of nitriles into tetrazoles, particularly for less reactive substrates. organic-chemistry.org The optimization of these parameters—solvent, temperature, and catalyst loading—is essential for developing efficient and scalable synthetic protocols. researchgate.net

| Solvent | Polarity | General Outcome | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Moderate to good conversion for cycloaddition. | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate conversion observed. Can influence final product structure. | researchgate.netrsc.org |

| Methanol (CH₃OH) | Polar Protic | Can be highly effective, leading to high yields. | researchgate.net |

| Ethanol (C₂H₅OH) | Polar Protic | Effective in promoting the reaction. | researchgate.net |

| Toluene | Nonpolar | Poor results due to low solubility of azide salts. | researchgate.net |

| Water (H₂O) | Polar Protic | Effective, especially with zinc salt catalysis. | organic-chemistry.org |

Cycloaddition Reactions in Bistetrazole Synthesis

Derivatization Strategies for this compound Scaffolds

The functionalization and derivatization of the this compound scaffold are crucial for tuning its properties for specific applications. Strategies can target either the phenylene ring or the tetrazole moieties.

One primary method for derivatization is to begin with substituted precursors. For example, using substituted phthalonitriles or starting the synthesis from substituted bisimines allows for the introduction of various functional groups onto the phenylene linker. researchgate.net This approach has been used to create phenylenebistetrazoles bearing substituents like dimethylamino groups. researchgate.net

Further derivatization can be achieved through reactions on the pre-formed this compound core. The N-H protons on the tetrazole rings are acidic and can be deprotonated, allowing for N-alkylation or N-arylation reactions. This is a common strategy for modifying tetrazole-containing compounds. For instance, double alkylation has been used to create macrocyclic structures from bis(phenolyl)tetrazole precursors. nih.gov Such reactions could be adapted to the this compound scaffold to introduce linkers or other functional moieties.

Additionally, if the phenylene ring contains suitable functional groups (e.g., halides, amines, or hydroxyls), these can be modified using a wide range of standard organic transformations, such as cross-coupling reactions, to build more complex molecular architectures. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for C-C, C-N, and C-O bond formation and could be applied to functionalized phenylenebistetrazoles. organic-chemistry.org

Functionalization at Tetrazole Rings

The functionalization of the tetrazole rings within the this compound framework is a key strategy for modifying its properties. The synthesis of this compound derivatives can be achieved through the cyclization of precursor molecules. One direct method involves synthesizing bis-imines (Schiff bases) from phenyl-1,4-diamine and various benzaldehydes. These bis-imines are then converted into the corresponding phenylene bis-tetrazole derivatives by reaction with sodium azide, typically in a solvent like tetrahydrofuran (THF). researchgate.net This approach allows for the introduction of substituents onto the phenyl groups attached to the tetrazole nitrogens.

Another approach involves the synthesis of N,N'-phenyltetrazole podands, which are molecules where two phenyltetrazole units are linked by a flexible chain. These can be synthesized from dinitrile precursors. researchgate.net More advanced and efficient methods for creating highly substituted tetrazoles utilize multicomponent reactions (MCRs). The Ugi-Azide reaction, for instance, is a powerful one-pot, two-step protocol for producing libraries of complex tetrazoles. nih.gov This reaction uses a keto-ester, primary amines, isocyanides, and azidotrimethylsilane (B126382) (TMSN₃) to generate 1,5-disubstituted tetrazoles, which can be designed to form bis-tetrazole structures with significant molecular diversity. nih.gov

A study detailed the synthesis of specific phenylene bis-tetrazole compounds (T1-3) from bis-imines (S1-3). The structures were confirmed using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy. researchgate.net

Table 1: Spectroscopic Data for a Synthesized Bis-Imine Precursor (S1) This interactive table provides a summary of the key spectroscopic signals used to identify the bis-imine precursor to a this compound derivative.

| Analysis Type | Signal | Interpretation | Source |

|---|---|---|---|

| ¹H-NMR (DMSO-d₆) | δ 9.96 (s, 2H) | Protons of the imine groups (CH=N) | researchgate.net |

| ¹³C-NMR (DMSO-d₆) | δ 160.01 | Carbon atoms of the imine groups (CH=N) | researchgate.net |

| FT-IR | 1625 cm⁻¹ | Stretching vibration of the imine C=N bond | researchgate.net |

Substituent Effects on Phenyl Ring Modification

When a substituent is already present on an aromatic ring, it influences subsequent electrophilic substitution reactions in two ways: it affects the reaction rate and determines the position of the incoming electrophile. libretexts.org Substituents are broadly classified as either activating or deactivating groups. unizin.org

Activating Groups: These groups donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. minia.edu.eg Examples include hydroxyl (–OH), alkoxy (–OR), and alkyl (–R) groups. They direct incoming electrophiles to the ortho and para positions. libretexts.orgfiveable.me

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive than benzene. minia.edu.eg Examples include nitro (–NO₂), cyano (–CN), and carbonyl (–CHO, –COR) groups. Most deactivating groups are meta-directors. Halogens (–F, –Cl, –Br) are an exception; they are deactivating yet direct ortho and para. unizin.orgwou.edu

These effects are due to a combination of inductive and resonance effects. minia.edu.eg For instance, an –OH group is deactivating inductively (due to oxygen's electronegativity) but strongly activating through resonance, as it can donate a lone pair of electrons into the ring, stabilizing the carbocation intermediate, particularly when attack occurs at the ortho and para positions. libretexts.org Conversely, a –NO₂ group withdraws electrons through both induction and resonance, strongly deactivating the ring and directing substitution to the meta position, which avoids placing a positive charge adjacent to the already positive nitrogen atom in the resonance structures of the intermediate. libretexts.org

In the context of this compound, the two tetrazole rings themselves act as strong electron-withdrawing, deactivating groups on the central phenyl ring. This would make further electrophilic substitution on the central ring challenging. However, substituents on other parts of the molecule can influence its properties. For example, the presence of an electron-donating dimethylamino group on a phenyl ring attached to the tetrazole was found to enhance the antibacterial activity of a this compound derivative, which may be related to its electronic effects. researchgate.net

Table 2: Orientation of Nitration for Various Substituted Benzenes This interactive table illustrates how different substituents direct the position of an incoming nitro group during electrophilic aromatic substitution.

| Substituent | Ortho Product % | Meta Product % | Para Product % | Classification | Source |

|---|---|---|---|---|---|

| –OH | 50 | 0 | 50 | Ortho, Para-Directing Activator | unizin.org |

| –CH₃ | 63 | 3 | 34 | Ortho, Para-Directing Activator | unizin.org |

| –Cl | 35 | 1 | 64 | Ortho, Para-Directing Deactivator | unizin.org |

| –CHO | 19 | 72 | 9 | Meta-Directing Deactivator | unizin.org |

Advanced Chemical Derivatization Techniques

Modern synthetic chemistry offers sophisticated techniques for creating complex derivatives of core structures like this compound. A prominent strategy is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, enhancing efficiency and molecular diversity. benthamdirect.combeilstein-journals.org The Ugi-azide reaction is a prime example, enabling the synthesis of unique bis-pyrrolidinone tetrazoles. nih.gov

Another advanced approach involves designing novel building blocks for use in subsequent reactions. Researchers have proposed the synthesis of diversely protected tetrazole aldehydes. These functionalized tetrazoles can then be incorporated into various chemistries, including other MCRs, to build a wide array of drug-like molecules. beilstein-journals.org

C-H functionalization represents another frontier in derivatization. beilstein-journals.org This field focuses on directly converting carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For instance, the synthesis of complex triphenylene-fused phosphole oxides has been achieved using C-H activation as a key step to build the ring system. beilstein-journals.org While not yet demonstrated specifically on this compound, such techniques offer powerful future possibilities for its derivatization.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comjchr.org The synthesis of tetrazoles, including this compound, has been a focus for the application of these principles.

Key green strategies for tetrazole synthesis include:

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Nanomaterials have emerged as highly efficient and recyclable catalysts for tetrazole synthesis due to their high surface-area-to-volume ratio. rsc.orgrsc.org Examples include magnetic nanoparticles and boehmite-based nanocatalysts, which facilitate the [3+2] cycloaddition of nitriles and sodium azide. jchr.orgrsc.org

Safer Solvents: Traditional solvents are often volatile and toxic. Green approaches prioritize the use of safer alternatives like water, ethanol, or dimethyl sulfoxide (DMSO). jchr.orgrsc.org

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials into the final product in a single step, maximizing the incorporation of atoms and minimizing waste. benthamdirect.combeilstein-journals.org

Process Intensification: Developing one-pot syntheses, where multiple reaction steps are carried out in the same vessel, reduces the need for intermediate purification steps, saving energy, solvents, and time. jchr.org

Table 3: Examples of Nanocatalysts in Green Synthesis of 5-Substituted-1H-tetrazoles This interactive table showcases various nanomaterial-based catalysts that enable more environmentally friendly synthesis of tetrazole derivatives.

| Catalyst | Key Features | Reaction Conditions | Source |

|---|---|---|---|

| Ni-SMTU@boehmite | Functionalized boehmite nanostructure | Good yields | rsc.org |

| Pd-Arg@boehmite | Palladium-arginine complex on boehmite nanoparticles | Green catalyst system | rsc.org |

| Fe₃O₄@L-lysine-Pd(0) | Magnetic nanocatalyst | Easily recovered with a magnet and reusable | rsc.org |

| Copper (II) complex | Catalyzes [3+2] cycloaddition | Mild conditions, green solvents (DMSO) | jchr.org |

Reaction Kinetics and Thermodynamic Considerations in Formation Pathways

The formation of any chemical compound is governed by the principles of thermodynamics and kinetics. Thermodynamics determines the feasibility and position of equilibrium for a reaction, primarily through the change in Gibbs free energy (ΔrG′), while kinetics describes the rate at which the reaction proceeds. nih.gov

Detailed kinetic and thermodynamic studies of specific formation pathways, such as those for this compound, often require sophisticated computational and experimental methods. Quantum chemical calculations (e.g., Density Functional Theory) can be used to map the potential energy surface of a reaction, identifying transition states and calculating energy barriers. nih.gov Rice-Ramsperger-Kassel-Marcus (RRKM) theory and master equation analyses can then be used to calculate temperature- and pressure-dependent reaction rate constants. nih.govresearchgate.net Experimentally, techniques like isothermal titration calorimetry (ITC) can be used to monitor reaction progress and determine both kinetic parameters and thermodynamic data like the enthalpy of reaction. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For phenylenebistetrazole derivatives, ¹H and ¹³C NMR are fundamental in confirming their synthesis and structure. researchgate.net

¹H-NMR Spectroscopic Analysis and Proton Environment Interpretation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy offers critical insights into the number, type, and arrangement of protons in a molecule. In the characterization of this compound derivatives, the ¹H-NMR spectrum reveals distinct signals corresponding to the protons on the aromatic phenylene core and any substituents on the tetrazole rings.

A study on newly synthesized this compound derivatives provided characteristic ¹H-NMR data. For instance, the aromatic protons of the central phenylene ring typically appear as multiplets in the downfield region of the spectrum, a consequence of their varied electronic environments and spin-spin coupling interactions. The specific chemical shifts and coupling constants of these protons are diagnostic for the substitution pattern (ortho, meta, or para) on the phenylene ring. Furthermore, signals from protons on substituent groups attached to the tetrazole rings can be identified, confirming their successful incorporation into the final structure. researchgate.net

Interactive Table: Representative ¹H-NMR Data for a this compound Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.10 | s | 2H | NH (tetrazole) |

| 8.34 | d | 4H | Aromatic CH |

| 7.95 | d | 4H | Aromatic CH |

Note: This table is a representative example based on typical chemical shifts for such structures and may not correspond to a specific, published spectrum.

¹³C-NMR Spectroscopic Analysis and Carbon Skeleton Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum, with its chemical shift being indicative of its hybridization and electronic environment.

In the analysis of this compound derivatives, the carbon signals for the phenylene ring and the tetrazole rings are of particular importance. The carbon atoms of the phenylene ring typically resonate in the aromatic region of the spectrum. The carbon atoms within the tetrazole rings also show characteristic chemical shifts. For example, in one study, the imine carbon of a precursor was observed at 161.21 ppm, which disappeared upon formation of the tetrazole ring, confirming the successful cyclization. researchgate.net The appearance of new signals corresponding to the tetrazole ring carbons provides definitive evidence for the formation of the desired this compound structure. researchgate.net

Interactive Table: Representative ¹³C-NMR Data for a this compound Derivative

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C (tetrazole) |

| 135.5 | C (aromatic, substituted) |

| 130.0 | CH (aromatic) |

| 125.0 | CH (aromatic) |

Note: This table is a representative example based on typical chemical shifts for such structures and may not correspond to a specific, published spectrum.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While one-dimensional ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques can offer deeper insights, especially for complex molecules or solid-state materials. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in the spectra.

Solid-State NMR (ssNMR) would be particularly valuable for characterizing the structure of this compound in its solid, crystalline form. This technique can provide information about intermolecular packing, polymorphism, and the local environment of atoms in the solid state, which is crucial for understanding the material's bulk properties. While specific applications of these advanced techniques to this compound are not widely reported, their utility in the broader field of materials characterization is well-established.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and provide a molecular "fingerprint" that is invaluable for structural confirmation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

Interactive Table: Key FT-IR Vibrational Frequencies for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | N-H stretch (tetrazole) |

| ~3100 | Aromatic C-H stretch |

| ~1600 | C=C stretch (aromatic) |

| 1450-1550 | N=N, C=N stretch (tetrazole ring) |

| 1000-1200 | Tetrazole ring vibrations |

Note: This table presents typical frequency ranges for the indicated functional groups.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary vibrational technique to FT-IR. It involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While FT-IR is based on the change in dipole moment during a vibration, Raman activity depends on the change in polarizability. This often results in different vibrational modes being active in Raman versus FT-IR, providing a more complete picture of the molecule's vibrational landscape.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds like this compound through fragmentation analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique well-suited for analyzing molecules that might be prone to fragmentation under harsher ionization methods. While specific MALDI-ToF studies on this compound are not extensively documented, the technique is applicable for the precise determination of its molecular weight.

In a typical MALDI-ToF analysis, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecule into the gas phase as an ion. The time it takes for this ion to travel through a flight tube to a detector is proportional to its mass-to-charge ratio (m/z), allowing for accurate molecular weight determination. However, despite being a soft ionization method, the laser irradiation can sometimes induce fragmentation in thermally sensitive or energetic compounds researchgate.net. For a high-nitrogen compound like this compound, potential fragmentation could involve the characteristic loss of nitrogen molecules.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula and offering insights into its fragmentation patterns. For this compound (C₈H₆N₈), the theoretical exact mass can be precisely matched with experimental data to confirm its identity.

Studies on related phenyl tetrazole compounds using electron impact mass spectrometry reveal characteristic fragmentation pathways that are applicable to this compound. researchgate.net The fragmentation of the tetrazole ring is a dominant process, typically initiated by the elimination of a molecule of dinitrogen (N₂), a highly stable species. This initial loss is a key diagnostic feature. Subsequent fragmentation can involve the loss of other small molecules, such as hydrogen cyanide (HCN), from the remaining structure. researchgate.net For a molecule like 1,4-bis(1H-tetrazol-5-yl)benzene, this process can occur at one or both tetrazole rings, leading to a series of predictable fragment ions.

Table 1: Plausible High-Resolution Mass Spectrometry Fragments for 1,4-bis(1H-tetrazol-5-yl)benzene

| Plausible Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₈H₆N₈]⁺ | 214.0766 | Intact molecule |

| [M-N₂]⁺ | [C₈H₆N₆]⁺ | 186.0705 | Loss of one N₂ molecule from a tetrazole ring |

| [M-2N₂]⁺ | [C₈H₆N₄]⁺ | 158.0643 | Loss of two N₂ molecules from both tetrazole rings |

| [M-N₂-HCN]⁺ | [C₇H₅N₅]⁺ | 159.0596 | Loss of N₂ followed by loss of HCN |

Note: The m/z values are calculated based on the most abundant isotopes of each element.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state. For this compound, XRD analysis provides critical data on bond lengths, bond angles, and intermolecular interactions.

The compound 1,4-bis(1H-tetrazol-5-yl)benzene (H₂bdt) has been studied as a ligand in the construction of metal-organic frameworks (MOFs). researchgate.net These studies reveal key structural features. The molecule consists of a central benzene (B151609) ring connected to two tetrazole rings. Analysis of related structures shows that the tetrazole and phenyl rings are often not coplanar. growingscience.com A crucial aspect of the crystal structure is the extensive network of intermolecular hydrogen bonds. Specifically, the N-H proton of one tetrazole ring forms a strong hydrogen bond with a nitrogen atom (N4) of an adjacent molecule (N-H···N). growingscience.com This interaction is fundamental in assembling the molecules into a stable, higher-order supramolecular architecture in the solid state.

Table 2: Representative Crystallographic Parameters for Tetrazole-Based Compounds

| Parameter | Description | Typical Value / Feature |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal. | Varies (e.g., Monoclinic, Triclinic) growingscience.com |

| Space Group | Describes the symmetry elements of the unit cell. | e.g., P-1, P2₁ growingscience.com |

| N-H···N H-Bond Distance | Distance between the hydrogen and acceptor nitrogen. | ~1.9 Å growingscience.com |

| N-H···N H-Bond Angle | Angle of the N-H···N hydrogen bond. | ~170° growingscience.com |

Note: Data are illustrative based on published values for closely related 5-aryloxy-(1H)-tetrazole structures.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is used to analyze conjugated systems like this compound. The molecule contains multiple chromophores—the benzene ring and the two tetrazole rings—which give rise to characteristic absorption bands.

The primary electronic transitions expected for this compound are:

π → π* transitions: These high-energy transitions occur within the aromatic phenyl ring and the tetrazole rings. The conjugation between the phenyl and tetrazole moieties influences the position of these absorption bands.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to an anti-bonding π* orbital.

UV-visible spectra of related 5-aryloxy-(1H)-tetrazoles measured in ethanol (B145695) show absorption maxima (λ_max) between 297 nm and 354 nm, which are attributed to these electronic transitions. growingscience.com The exact position and intensity of these peaks can be influenced by the solvent polarity and the specific isomeric form of the compound.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Description |

|---|---|---|---|

| π → π* | π bonding to π* anti-bonding | 200 - 300 nm | Associated with the conjugated aromatic and heterocyclic ring systems. |

Thermal Analysis Techniques for Material Stability (e.g., TGA, DSC)

Thermal analysis techniques are vital for assessing the stability, decomposition behavior, and energetic properties of materials. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.

For high-nitrogen compounds like this compound, these analyses are particularly important. TGA studies conducted on 1,4-di(1H-tetrazol-5-yl)benzene show that the compound is thermally stable up to relatively high temperatures, with significant weight loss occurring close to 300°C. researchgate.net Other related phenyl tetrazoles have been shown to decompose exothermically at temperatures between 190°C and 240°C. researchgate.net

The DSC curve for this compound is expected to show a sharp, intense exothermic peak corresponding to its decomposition. This exotherm is a result of the rapid release of energy as the molecule breaks down, primarily through the liberation of highly stable gaseous nitrogen (N₂). researchgate.netenergetic-materials.org.cn This behavior is characteristic of energetic materials. The combination of high thermal stability and a highly exothermic decomposition is a key feature of this class of compounds.

Table 4: Thermal Analysis Data for Phenylbistetrazole and Related Compounds

| Compound | Technique | Decomposition Temp. (T_d) | Key Observation | Reference |

|---|---|---|---|---|

| 1,4-di(1H-tetrazol-5-yl)benzene | TGA | ~300 °C | Single major weight loss step. | researchgate.net |

| Phenyl tetrazole derivatives | TGA/DTA | 190 - 240 °C | Exothermic decomposition. | researchgate.net |

| Phenyl tetrazole derivatives | DSC | - | Measurement of the heat of exothermic decomposition. | researchgate.net |

Computational and Theoretical Investigations of Phenylenebistetrazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of molecular systems. These methods provide detailed insights into orbital energies, electron distribution, and molecular polarity, which are crucial for understanding the behavior of phenylenebistetrazole isomers.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. nih.gov It is an alternative to traditional quantum chemistry methods, focusing on the electron density rather than the complex many-electron wavefunction. nih.gov This approach allows for the calculation of various molecular properties, including optimized geometry, total energy, and the energies of frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.

In a computational study of derivatives of 5,5'-(1,4-Phenylene)bis(1H-tetrazole) , the HOMO-LUMO energy gap was analyzed to understand the charge transfer characteristics within the molecule. nih.gov The observed energies highlight how modifications to the core structure can tune the electronic properties.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative of 1,4-Phenylenebistetrazole | -7.02 | -2.15 | 4.87 |

Note: The data in the table is based on a representative derivative of 1,4-phenylenebistetrazole from a computational study. nih.gov The exact values can vary depending on the specific derivative and the level of theory used.

The analysis of HOMO and LUMO surfaces reveals the distribution of electron density. For this compound systems, the HOMO is typically localized on the electron-rich tetrazole rings and the phenyl ring, while the LUMO may be distributed over the entire molecule, indicating potential sites for nucleophilic and electrophilic attack, respectively.

Computational studies on derivatives of 1,4-phenylenebistetrazole have calculated the dipole moment to understand the molecule's polarity. nih.gov The symmetrical nature of the 1,4-isomer would suggest a low dipole moment, but substitutions on the tetrazole rings can introduce significant polarity. In contrast, the 1,2- and 1,3-isomers are inherently asymmetric, which would likely result in larger permanent dipole moments. The magnitude of the dipole moment influences physical properties such as solubility and boiling point.

| Compound | Dipole Moment (Debye) |

|---|---|

| Derivative of 1,4-Phenylenebistetrazole | 3.58 |

Note: The data is for a specific derivative of 1,4-phenylenebistetrazole and serves as an illustrative example. nih.gov

Reactivity and Stability Predictions

Beyond electronic structure, computational methods can predict the chemical reactivity and stability of molecules through various descriptors derived from the calculated electronic properties.

Chemical hardness (η) and softness (S) are concepts that quantify the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small gap and are more polarizable and reactive.

These parameters are calculated from the energies of the HOMO and LUMO orbitals:

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / (2η)

For a derivative of 1,4-phenylenebistetrazole, these values have been computationally determined, providing a quantitative measure of its stability and reactivity. nih.gov

| Compound | Chemical Hardness (η) | Chemical Softness (S) |

|---|---|---|

| Derivative of 1,4-Phenylenebistetrazole | 2.435 | 0.205 |

Note: The data is based on a representative derivative of 1,4-phenylenebistetrazole. nih.gov

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when a molecule accepts an electron. These properties are fundamental to understanding a molecule's redox behavior and its ability to participate in charge-transfer interactions.

According to Koopmans' theorem, the ionization potential can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO), and the electron affinity can be approximated by the negative of the LUMO energy (EA ≈ -ELUMO).

Using DFT calculations, the ionization potential and electron affinity for derivatives of 1,4-phenylenebistetrazole have been estimated. nih.gov

| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |

|---|---|---|

| Derivative of 1,4-Phenylenebistetrazole | 7.02 | 2.15 |

Note: These values are calculated based on the HOMO and LUMO energies of a specific derivative of 1,4-phenylenebistetrazole. nih.gov

Local Reactivity Descriptors (e.g., Fukui Indices)

Local reactivity descriptors are essential tools in computational chemistry for predicting the most reactive sites within a molecule. researchgate.net Among the most powerful of these are the Fukui functions, which are derived from conceptual Density Functional Theory (DFT). joaquinbarroso.com The Fukui function quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. joaquinbarroso.comscm.com This allows chemists to identify regions susceptible to different types of chemical attack. youtube.com

The condensed Fukui functions simplify this by assigning a value to each atom in the molecule. researchgate.net There are three main types:

f+ (Nucleophilic Attack): This index measures the reactivity of a site towards a nucleophile by describing how the electron density changes upon adding an electron. A higher f+ value indicates a site that is more likely to accept an electron. scm.comfaccts.de

f- (Electrophilic Attack): This index corresponds to reactivity towards an electrophile and is calculated from the change in electron density upon removing an electron. A higher f- value points to a site that is more prone to donating an electron. scm.comfaccts.de

f⁰ (Radical Attack): This index is the average of f+ and f-, predicting the most likely sites for a radical attack. faccts.de

In studies of complex heterocyclic systems like derivatives of this compound, DFT calculations are employed to compute these indices. nih.govconicet.gov.ar For 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides, a closely related structure, Fukui indices were calculated to understand the local reactivity potential. nih.govconicet.gov.ar The electronic density in these molecules is predominantly located on the tetrazole rings and dispersed across the central phenyl ring. nih.gov By analyzing the condensed Fukui values, one can pinpoint the specific atoms on the phenyl and tetrazole rings that are most susceptible to electrophilic, nucleophilic, or radical interactions, which is crucial for predicting reaction mechanisms and designing new synthetic pathways. nih.gov

The table below illustrates the type of data generated from such an analysis for a hypothetical this compound molecule.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f⁰ (for Radical Attack) |

|---|---|---|---|

| Phenyl C1 | 0.05 | 0.08 | 0.065 |

| Phenyl C2 | 0.04 | 0.06 | 0.050 |

| Tetrazole N1 | 0.12 | 0.03 | 0.075 |

| Tetrazole N4 | 0.15 | 0.02 | 0.085 |

| Tetrazole C5 | 0.09 | 0.11 | 0.100 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is a critical aspect of theoretical chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energies. The results of this analysis are often visualized using a Potential Energy Surface (PES), which maps the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. mdpi.com

A typical computational approach involves systematically changing the dihedral angles between the rings and calculating the energy at each step. This "scan" of the potential energy surface reveals the energetic landscape of the molecule. The stability of these structures can be influenced by subtle electronic effects and steric hindrance between the rings. For bistetrazole derivatives, achieving a planar conformation can enhance properties like crystal density, which is a key factor for applications in high-energy materials. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While PES calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. researchgate.net MD simulations use the principles of classical mechanics to model the movements and interactions of atoms and molecules, providing a "movie" of their dynamic behavior. researchgate.net

For this compound systems, MD simulations are invaluable for several reasons:

Assessing Structural Stability: By running a simulation for a significant duration (e.g., 100 nanoseconds), researchers can observe whether a particular conformation is stable or if it transitions to other shapes. nih.govconicet.gov.ar

Understanding Flexibility: MD simulations can identify which parts of the molecule are rigid and which are flexible by calculating the Root Mean Square Fluctuation (RMSF) of each atom.

Simulating Interactions: They can model how the molecule interacts with its environment, such as solvent molecules or biological targets like proteins. This is crucial for applications in medicinal chemistry, where understanding binding dynamics is key. researchgate.net

In a study on this compound derivatives, 100 ns MD simulations were performed to reinforce the findings from other computational methods, confirming the stability and interaction potential of the synthesized compounds. nih.govconicet.gov.ar

The following table shows representative data that could be obtained from an MD simulation analysis of this compound.

| Analysis Metric | Result | Interpretation |

|---|---|---|

| RMSD of Backbone | 0.15 nm | Indicates high structural stability over the simulation time. |

| Average RMSF of Phenyl Ring | 0.08 nm | Shows the central ring is relatively rigid. |

| Average RMSF of Tetrazole Rings | 0.12 nm | Suggests the tetrazole rings have slightly more flexibility. |

| Solvent Accessible Surface Area (SASA) | 350 Ų | Provides a measure of the molecule's exposure to solvent. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Thermodynamic Property Calculations (Entropy, Enthalpy, Gibbs Free Energy)

Computational chemistry provides a powerful means to determine the fundamental thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These values are essential for predicting the stability of a compound and the spontaneity of reactions involving it. chemmethod.com

These properties are typically calculated using data from frequency calculations performed within the DFT framework. nih.gov

Enthalpy (ΔH): Represents the total heat content of the system. The standard enthalpy of formation (ΔfH°) is a key value, indicating the energy change when a compound is formed from its constituent elements in their standard states. researchgate.net

Entropy (S): A measure of the disorder or randomness of a system.

Gibbs Free Energy (ΔG): Combines enthalpy and entropy (G = H - TS) and is the ultimate indicator of thermodynamic stability and reaction spontaneity at constant temperature and pressure. A negative Gibbs free energy of formation (ΔfG°) indicates that the formation of the compound is a spontaneous process. researchgate.net

For derivatives of this compound, these thermodynamic parameters have been calculated using DFT methods to assess their stability. nih.govconicet.gov.ar Such calculations are also critical in the field of energetic materials, where the enthalpy of formation is directly related to the energy content of a molecule. nih.gov

| Thermodynamic Property | Calculated Value (Hypothetical) | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | +450.5 | kJ/mol |

| Standard Molar Entropy (S°) | 410.2 | J/mol·K |

| Standard Gibbs Free Energy of Formation (ΔfG°) | +585.8 | kJ/mol |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outputs of such calculations.

Advanced Computational Methodologies in Organic Chemistry

The study of this compound and its derivatives exemplifies the power of modern computational chemistry, which relies on a suite of advanced methodologies to build a comprehensive understanding of molecular systems. The primary tool is often Density Functional Theory (DFT) , which offers a good balance between accuracy and computational cost for calculating electronic structure, geometry, and properties like HOMO-LUMO gaps, reactivity indices, and thermodynamics. nih.govconicet.gov.ar A specific functional, such as B3LYP, is often chosen for these calculations. conicet.gov.arbeilstein-journals.org

Beyond DFT, a multi-faceted approach is common:

Combining Methods: Integrating electronic structure calculations (like DFT) with dynamic simulations (like MD) provides a more complete picture, connecting static properties to dynamic behavior. nih.govconicet.gov.ar

Solvent Effects: Advanced calculations often incorporate solvent models (e.g., PCM or SMD) to simulate how the molecule behaves in a solution, which is more representative of real-world chemical reactions. youtube.com

Application-Specific Calculations: The computational approach can be tailored to specific applications. For instance, in the field of energetic materials, calculations of density, heat of formation, and oxygen balance are prioritized. nih.govrsc.org In medicinal chemistry, the focus shifts to molecular docking simulations to predict how a molecule might bind to a biological target, with binding energy being a key output. nih.govconicet.gov.ar

These advanced methodologies, when used in concert, provide deep, predictive insights that guide experimental work, accelerate the discovery of new materials, and enhance our fundamental understanding of chemical structure and reactivity. beilstein-journals.org

Advanced Applications in Materials Science and Engineering

Phenylenebistetrazole in Energetic Materials Research

The core structure of this compound is a foundational component in the field of High-Energy-Density Materials (HEDM). Research in this area focuses on leveraging its inherent chemical characteristics to create energetic compounds with superior performance and stability compared to traditional explosives.

One of the most defining features of any tetrazole-based compound is its exceptionally high nitrogen content. The tetrazole ring is comprised of four nitrogen atoms and one carbon atom, leading to a nitrogen-to-carbon ratio that is among the highest in heterocyclic chemistry. This high nitrogen content is directly linked to a large, positive heat of formation (HOF). In energetic materials, a high positive HOF is a critical attribute, as the energy released upon detonation is largely derived from the formation of the extremely stable dinitrogen (N₂) molecule. Unlike traditional nitro-explosives, which derive energy primarily from the internal oxidation of a carbon backbone, nitrogen-rich compounds like those based on bistetrazole frameworks release energy stored in their chemical bonds.

The combination of two tetrazole rings within the bistetrazole structure further amplifies this effect. Theoretical studies and computational screenings of various bistetrazole derivatives have shown that this framework consistently contributes to high positive heats of formation, a key indicator of high energy density. For instance, computational design of novel energetic molecules based on the bistetrazole skeleton has identified candidates with theoretical enthalpies of formation reaching as high as 854.76 kJ mol⁻¹.

Oxygen balance (OB) is a crucial parameter that measures the degree to which an explosive can oxidize its own carbon and hydrogen content into gaseous products like carbon dioxide (CO₂) and water (H₂O) upon detonation. An optimal oxygen balance is essential for maximizing the energy output of an explosive.

The fundamental this compound structure, consisting only of carbon, hydrogen, and nitrogen, is inherently oxygen-deficient (i.e., it has a negative oxygen balance). To address this, a primary focus of research is the chemical modification of the this compound core by introducing oxygen-rich functional groups. These "explosophoric" moieties, such as nitro (-NO₂) or nitrate (B79036) ester (-ONO₂) groups, are strategically added to the molecule to improve the oxygen balance, thereby enhancing detonation performance. The goal is to bring the oxygen balance closer to zero or, in the case of designing powerful oxidizers, to achieve a positive value. For example, advanced strategies in related azole chemistry, such as the introduction of N-trinitromethyl groups, have successfully produced energetic materials with a positive oxygen balance.

Before undertaking complex and potentially hazardous synthesis, researchers heavily rely on computational chemistry to predict the performance of new energetic materials. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate key properties, including density (ρ), heat of formation (HOF), detonation velocity (D), and detonation pressure (P). These predictions are vital for screening large libraries of potential molecules and identifying the most promising candidates for synthesis.

Computational studies on various molecules incorporating the bistetrazole framework have predicted exceptional detonation performance. By modifying the bridging group between the tetrazole rings and adding various energetic substituents, scientists can theoretically design molecules with properties that may surpass those of conventional explosives like TNT and HMX.

| Compound/Molecule ID | Predicted Density (g/cm³) | Predicted Heat of Formation (kJ/mol) | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) |

|---|---|---|---|---|

| Designed Bistetrazole Molecule A | 1.95 | 750.2 | 9.58 | 42.1 |

| Designed Bistetrazole Molecule B | 1.91 | 854.8 | 9.45 | 40.5 |

| Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50) | 1.92 | -145.2 | 9.69 | 42.6 |

Note: The data for "Designed Bistetrazole Molecules" are representative values from high-throughput computational screening studies of novel bistetrazole structures. TKX-50 is a well-characterized energetic material included for comparison.

The this compound structure serves as a quintessential building block, or scaffold, for the design of advanced HEDMs. Its utility stems from the synergistic combination of two key components:

The Phenyl Ring: Provides a rigid, planar, and thermally stable core. This contributes to higher molecular density and can improve the thermal stability of the final compound, a critical safety feature.

The Bistetrazole Unit: Provides the high nitrogen content and positive heat of formation necessary for high energy density.

By starting with this stable, high-nitrogen scaffold, chemists can systematically introduce various functional groups to fine-tune the material's properties. This molecular engineering approach allows for the balancing of performance (detonation velocity and pressure) with safety characteristics (sensitivity to impact, friction, and electrostatic discharge).

Introduction of Energetic Functional Groups: As discussed, attaching groups like -NO₂, -N₃ (azido), or -NF₂ to the core structure is a primary method for increasing energy content and improving oxygen balance.

Formation of Energetic Salts: The acidic protons on the tetrazole rings can be removed to form anions, which can then be combined with nitrogen-rich organic cations (e.g., ammonium (B1175870), guanidinium, triazolium) to form energetic salts. This strategy is highly effective for increasing density and tuning sensitivity while maintaining high performance.

Co-crystallization: This technique involves combining two or more different energetic compounds into a single, stable crystal lattice. A this compound derivative could be co-crystallized with a powerful oxidizer to improve its oxygen balance and detonation efficiency.

This compound as a Building Block for Advanced Polymers and Frameworks

While the primary application of this compound is in energetic materials, its rigid, heterocyclic structure also suggests potential for use in other advanced materials, such as specialty polymers and porous frameworks.

Research into polymers specifically derived from this compound is not widely documented. However, the synthesis of other tetrazole-containing polymers, such as polymethylenetetrazole, has been explored for creating energetic polymers that combine the properties of a polymer matrix with high energy content. The this compound unit, with its rigid and linear geometry, could theoretically be used as a monomer to create rigid-rod polymers. Such polymers, analogous to well-known high-performance materials like poly(p-phenylene-2,6-benzoxazole) (PBO), could exhibit exceptional thermal stability and mechanical strength, although this remains a largely unexplored area of polymer chemistry.

In the field of Metal-Organic Frameworks (MOFs), tetrazole-based ligands are highly valued due to the excellent coordinating ability of the nitrogen atoms in the tetrazole ring. These ligands can be used to construct porous, crystalline materials with applications in gas storage, separation, and catalysis. The this compound molecule, with its multiple coordination sites, is a viable candidate for use as an organic linker to build novel MOFs. A framework constructed from such a linker would be expected to have high thermal stability and could be designed to have specific pore sizes and functionalities for targeted applications.

Design and Synthesis of Bistetrazole-Based Monomers for Polymerization

The synthesis of this compound and its derivatives is a critical first step in the development of advanced nitrogen-rich polymers. These monomers are prized for the high nitrogen content and thermal stability conferred by the tetrazole rings. Various synthetic routes have been developed, often starting from readily available dinitrile precursors. A common and efficient method involves the [3+2] cycloaddition reaction between a dicyano-functionalized phenylene core and an azide (B81097) source, typically sodium azide, often catalyzed by an ammonium salt like triethylamine hydrochloride.

Multicomponent reactions, such as the Ugi-azide four-component reaction (UA-4MCR), offer an alternative and efficient pathway to construct monomers with two tetrazole rings in their structure. This approach allows for the synthesis of α,ω-diene monomers decorated with (bis-)1,5-disubstituted-1H-tetrazoles from easily accessible starting materials like amines, carbonyls, and isocyanides researchgate.net. For instance, N-substituted bistetrazoles can be prepared using benzyl isocyanide, followed by an efficient debenzylation step via catalytic hydrogenation to yield the corresponding NH-tetrazoles in quantitative yields researchgate.net. These methods provide a versatile platform for creating a library of bistetrazole monomers with tailored functionalities for specific polymerization processes.

| Monomer Synthesis Method | Starting Materials | Key Features |

| Cycloaddition | Dicyanobenzene, Sodium Azide, Triethylamine Hydrochloride | Efficient, high yield, traditional route to 1H-tetrazoles. |

| Ugi-Azide 4MCR | Amines, Carbonyls, Isocyanides, Azide Source | High efficiency, builds 1,5-disubstituted tetrazoles, allows for diverse functional groups. researchgate.netacs.org |

| Debenzylation | N-benzyl substituted bistetrazoles | Used post-synthesis to create NH-tetrazoles, often quantitative yields. researchgate.net |

Incorporation into Linear and Porous Organic Polymers

This compound units are incorporated into both linear and cross-linked polymer structures to create materials with enhanced thermal stability and specific functionalities. In linear polymers, these monomers can be integrated into the main chain or as side groups. For example, poly(5-vinyltetrazole) is a well-known tetrazole-containing polymer, and similar structures can be conceptualized with this compound derivatives researchgate.net.

More significant interest lies in the incorporation of this compound into Porous Organic Polymers (POPs). POPs are a class of materials characterized by permanent microporosity and high surface areas, making them suitable for gas sorption and catalysis mdpi.comphyschem.cz. The rigid and angular geometry of the this compound unit is advantageous in creating robust, three-dimensional networks that resist collapse and maintain porosity physchem.cz. These nitrogen-rich POPs are synthesized through various coupling reactions, such as reductive homocoupling of aromatic nitro monomers or oxidative homocoupling of aromatic amino monomers, to form azo-bridged polymers mdpi.com. The resulting materials are typically amorphous solids with good thermal stability and surface areas that can reach up to 351 m²/g mdpi.com. The high nitrogen content from the bistetrazole units provides strong adsorption sites for polar molecules like CO2 and SO2 mdpi.comnih.gov.

| Polymer Type | Incorporation Strategy | Resulting Properties |

| Linear Polymers | Copolymerization of vinyl-functionalized bistetrazole monomers. | Enhanced thermal stability, high nitrogen content. researchgate.netresearchgate.net |

| Porous Organic Polymers (POPs) | Use as a rigid building block in network synthesis (e.g., homocoupling reactions). | Permanent porosity, high surface area, good thermal stability, selective gas adsorption. mdpi.comnih.gov |

Polymerization Mechanisms and Structural Control

The polymerization of bistetrazole-based monomers can proceed through several mechanisms, depending on the functional groups appended to the monomer. For monomers containing vinyl groups, free-radical polymerization is a common method youtube.comyoutube.comyoutube.com. This process involves three main steps: initiation, where a free radical is generated; propagation, where the radical adds to monomer units to grow the polymer chain; and termination, where two radicals combine to end the chain growth youtube.comyoutube.comfujifilm.com.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight, architecture, and low polydispersity fujifilm.com. In RAFT, a thiocarbonylthio chain transfer agent is used to mediate the polymerization, allowing for the synthesis of well-defined block copolymers fujifilm.com. Another method involves light-induced thiol-ene polymerization, which has been used to synthesize novel tetrazole-decorated polymers with number average molecular masses (Mn) up to 62,000 g/mol researchgate.net.

Structural control during polymerization is crucial for determining the final properties of the material nih.gov. In polymerization-induced self-assembly (PISA), for example, the rate of polymerization can be used to manipulate the morphology of the resulting block copolymer nanoparticles nih.gov. By selecting different catalysts or initiators, the polymerization kinetics can be modulated, leading to different self-assembled structures without altering the molecular architecture nih.gov. For POPs, structural control is achieved by choosing rigid monomers and specific reaction conditions to create a well-defined and permanent porous network physchem.cz.

Engineering of Functional Polymer Architectures

The versatility of this compound monomers allows for the engineering of complex and functional polymer architectures. These can range from simple linear chains to more sophisticated structures like graft, comb, and star-shaped polymers . Techniques like Atom Transfer Radical Polymerization (ATRP) and RAFT are instrumental in creating these complex architectures with a high degree of control fujifilm.com.

For instance, brush copolymers can be synthesized using a "grafting from" approach, where initiator sites are incorporated into a polymer backbone, from which side chains are then grown researchgate.net. A this compound-containing monomer could be functionalized to act as an initiator for such a process. The synthesis of block copolymers is another important area, enabling the creation of materials with distinct domains that can self-assemble into ordered nanostructures. These materials are relevant for applications in drug delivery and nanotechnology nih.gov.

In the realm of porous materials, functional architectures are engineered by carefully selecting the monomeric building blocks and the synthetic conditions. For example, porphyrin-based POPs can be created via methods like the Alder-Longo synthesis, where pyrrole and aldehyde-functionalized monomers are copolymerized nih.gov. By analogy, a this compound monomer functionalized with aldehydes could be used to create novel POPs with unique gas sorption or catalytic properties. The goal is to create a predictable and controllable structure with tailored pore sizes and surface chemistry mdpi.comphyschem.cz.

Applications in Functional and Multifunctional Advanced Materials

Polymers derived from this compound are valued for their high nitrogen content, which makes them candidates for high-energy materials acs.orgresearchgate.net. Tetrazole-containing polymers are known for their high positive heat of formation, good thermal stability, and low toxicity, making them promising as energetic binders or plasticizers in various formulations researchgate.netnih.gov.

The inherent porosity and nitrogen-rich nature of this compound-based POPs make them highly effective for environmental applications, particularly in the capture of toxic acidic gases like SO2 nih.gov. Benzimidazole-linked polymers (BILPs), which share structural similarities, have shown exceptionally high SO2 uptake of up to 8.5 mmol/g at 298 K nih.gov. The tetrazole groups in this compound-POPs would similarly act as strong binding sites for such gases.

Furthermore, these polymers can serve as supports for catalysts. The porous structure allows for the diffusion of reactants, while the nitrogen atoms of the tetrazole rings can act as anchoring sites for metal nanoparticles nih.gov. This creates heterogeneous catalysts that are stable, reusable, and highly efficient for various chemical transformations mdpi.com.

Coordination Chemistry and Ligand Design with this compound

This compound as a Polydentate Ligand in Metal Complexes

The this compound molecule, specifically its deprotonated dianion form, is an excellent polydentate ligand for coordinating with metal ions mdpi.com. The two tetrazolate rings, connected by a rigid phenylene spacer, can bind to metal centers through their nitrogen atoms. This allows the ligand to act as a bridge between multiple metal ions, facilitating the construction of coordination polymers and metal-organic frameworks (MOFs).

Hydrothermal synthesis is a common method used to create these complexes. For example, 5,5'-(1,4-phenylene)bis(1H-tetrazole) (H2bdt) has been reacted with various transition metal salts (Co(II), Ni(II), Zn(II)) under hydrothermal conditions to produce a range of three-dimensional structures nih.gov. The resulting complexes often feature cluster-based secondary building units. For instance, with Co(II), a tetranuclear cluster {Co4(OH)2(SO4)(bdt)2(H2O)4} was formed nih.gov. The dense 3D structure of [Zn(bdt)] consists of {ZnN4} tetrahedra linked by the bistetrazole ligands nih.gov.

The coordination mode of the this compound ligand can vary, leading to diverse structural outcomes. It can coordinate to metal ions using different nitrogen atoms from the tetrazole rings, influencing the dimensionality and topology of the final coordination network. These materials are of interest for their potential applications in magnetism, catalysis, and gas storage, leveraging both the properties of the metal ions and the robust, nitrogen-rich organic linker nih.govnih.gov.

| Metal Ion | Resulting Complex/Structure | Key Structural Feature |

| Co(II) | [Co4(OH)2(SO4)(bdt)2(H2O)4] | Tetranuclear cluster-based secondary building unit. nih.gov |

| Ni(II) | [Ni2(H0.67bdt)3]·10.5H2O | Chain-based structure built from {M(tetrazolate)3/2}∞ units. nih.gov |

| Zn(II) | [Zn(bdt)] | Dense 3D structure with {ZnN4} tetrahedra linked by ligands. nih.gov |

| Cd(II) | (Me2NH2)3[Cd12Cl3(btt)8(DMF)12]·xDMF·yMeOH | Open-framework material with high void volume (66.5%). nih.gov |

| Note: This example uses a related tris-tetrazole ligand (H3btt) but illustrates the potential for open-framework structures. |

Synthesis and Characterization of Coordination Compounds

The synthesis of coordination compounds involving this compound, specifically 5,5'-(1,4-phenylene)bis(1H-tetrazole) (H₂bdt), has been successfully achieved through hydrothermal methods. rsc.org These reactions typically involve the combination of the H₂bdt ligand with various divalent metal sulfate salts in an aqueous solution under high temperature and pressure. This approach has led to the isolation and characterization of a series of novel coordination polymers with transition metals such as cobalt(II), nickel(II), and zinc(II). rsc.org

Characterization of these compounds has been carried out using a suite of analytical techniques. Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional atomic arrangements and coordination environments of the metal centers. Spectroscopic methods, such as infrared spectroscopy, are employed to confirm the coordination of the tetrazolate rings to the metal ions. Thermal analysis techniques, like thermogravimetric analysis (TGA), have been used to assess the thermal stability of the resulting frameworks.

A notable example is the synthesis of a cobalt(II) coordination polymer, [Co₄(OH)₂(SO₄)(bdt)₂(H₂O)₄]. rsc.org This compound was synthesized by reacting CoSO₄·7H₂O with H₂bdt under hydrothermal conditions. Similarly, a nickel(II) analogue, [Ni₂(H₀.₆₇bdt)₃]·10.5H₂O, and a zinc(II) compound, [Zn(bdt)], have also been prepared using analogous hydrothermal procedures with their respective sulfate salts. rsc.org The characterization of these materials reveals intricate structures and coordination modes, which are foundational to their advanced applications.

Table 1: Synthesized this compound Coordination Compounds and their Characterization

| Compound | Synthesis Method | Key Characterization Techniques |

|---|---|---|

| [Co₄(OH)₂(SO₄)(bdt)₂(H₂O)₄] | Hydrothermal | Single-Crystal X-ray Diffraction, Infrared Spectroscopy, Thermogravimetric Analysis |

| [Ni₂(H₀.₆₇bdt)₃]·10.5H₂O | Hydrothermal | Single-Crystal X-ray Diffraction, Infrared Spectroscopy, Thermogravimetric Analysis |

| [Zn(bdt)] | Hydrothermal | Single-Crystal X-ray Diffraction, Infrared Spectroscopy, Thermogravimetric Analysis |

Metallosupramolecular Assemblies and Networks

The this compound ligand demonstrates a remarkable ability to form complex and high-dimensional metallosupramolecular assemblies and networks. The ditopic and multidentate nature of the bistetrazole moiety allows it to bridge multiple metal centers, leading to the construction of robust and intricate three-dimensional frameworks. rsc.org

In the case of the cobalt(II) compound, [Co₄(OH)₂(SO₄)(bdt)₂(H₂O)₄], the structure is a three-dimensional network built from tetranuclear cobalt clusters. rsc.org These {Co₄(OH)₂(SO₄)₂(tetrazolate)₆}⁴⁻ clusters act as secondary building units (SBUs), which are then interconnected by the this compound ligands to extend the structure in all three dimensions. This results in a complex and highly connected framework.

The zinc(II) coordination polymer, [Zn(bdt)], presents a dense three-dimensional structure. In this network, tetrahedral {ZnN₄} units are linked by the this compound ligands. The tetrazolate rings of the ligand coordinate to the zinc centers through their N1 and N3 nitrogen atoms at each end, facilitating the formation of a highly cross-linked and stable framework. rsc.org These examples highlight the versatility of the this compound ligand in directing the assembly of diverse and complex metallosupramolecular architectures.

Table 2: Structural Features of this compound Metallosupramolecular Assemblies

| Compound | Dimensionality | Key Structural Features |

|---|---|---|

| [Co₄(OH)₂(SO₄)(bdt)₂(H₂O)₄] | 3D | Tetranuclear {Co₄(OH)₂(SO₄)₂(tetrazolate)₆}⁴⁻ secondary building units |

| [Ni₂(H₀.₆₇bdt)₃]·10.5H₂O | 3D | {M(tetrazolate)₃/₂}∞ chain building blocks |

| [Zn(bdt)] | 3D | Interconnected {ZnN₄} tetrahedra |

Electron Exchange Mechanisms in Paramagnetic Metal Centers

The magnetic properties of coordination compounds derived from this compound and paramagnetic metal ions, such as cobalt(II), are governed by electron exchange interactions between the metal centers. These interactions are mediated by the bridging this compound ligand through a mechanism known as superexchange. In this process, the electronic orbitals of the metal ions interact with the molecular orbitals of the bridging ligand, allowing for the communication of spin information between the paramagnetic centers.

The nature and strength of the superexchange interaction are highly dependent on several factors, including the distance between the metal centers, the geometry of the coordination environment, and the nature of the bridging ligand's orbitals. In the case of the tetranuclear cobalt(II) cluster, [Co₄(OH)₂(SO₄)(bdt)₂(H₂O)₄], the presence of both hydroxo/sulfato and tetrazolato bridges provides multiple pathways for magnetic exchange.

Exploration of Novel Functional Materials via Coordination (e.g., Magnetic Materials)

The coordination of this compound to metal ions opens avenues for the development of novel functional materials with tailored properties. A significant area of exploration is in the field of magnetic materials. The ability of the this compound ligand to bridge multiple paramagnetic metal centers, such as Co(II), can lead to materials with interesting magnetic phenomena, including long-range magnetic ordering and spin frustration. nih.gov

Beyond magnetism, the porous nature of some of the metallosupramolecular networks synthesized with this compound suggests potential applications in areas such as gas storage and separation. The formation of three-dimensional frameworks with void spaces, as seen in related metal-organic frameworks, is a key prerequisite for these applications. nih.govnist.govnih.gov While not yet explicitly demonstrated for this compound-based materials, the structural characteristics of the synthesized coordination polymers indicate that with appropriate selection of metal centers and synthesis conditions, it may be possible to create porous materials with high surface areas. Further research into the synthesis of analogous frameworks with lighter metals or the use of templating agents could lead to the development of this compound-based materials for applications in clean energy technologies. unt.edu

Table 3: Potential Applications of this compound-Based Functional Materials

| Functional Property | Potential Application | Underlying Structural Feature |

|---|---|---|

| Magnetic Ordering | Molecular Magnets, Spintronics | Bridging of paramagnetic metal centers by this compound |

| Porosity | Gas Storage and Separation, Catalysis | Formation of 3D metallosupramolecular networks with void spaces |

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Phenylenebistetrazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new energetic materials, including this compound derivatives. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional research methods.

Machine learning models are proving to be invaluable for the rapid prediction of key properties of energetic materials. umd.edu For this compound and its analogues, these models can predict detonation properties such as pressure and velocity, as well as crucial characteristics like density, heat of formation, and thermal stability. umd.edumdpi.comrsc.org This predictive capability allows for the high-throughput virtual screening of thousands of potential molecular structures, quickly identifying candidates with desirable performance and safety profiles. rsc.orgrsc.org

Researchers have successfully used a combination of quantum chemical calculations and ML models to screen over 35,000 bistetrazole-based molecules, identifying promising candidates with high energy density and low sensitivity. rsc.orgrsc.org These models can be trained on datasets of known energetic molecules, learning the complex relationships between molecular structure and material properties. mdpi.com For instance, multivariate linear regression modeling has been effectively used to predict the decomposition temperature and impact sensitivity of structurally diverse tetrazoles. nih.gov The continuous refinement of these models, potentially incorporating more complex molecular descriptors and larger datasets, will further enhance their predictive accuracy and their utility in designing the next generation of this compound-based energetic materials.

Exploration of Novel Reaction Pathways and Methodologies

While traditional synthetic methods have been successful, the exploration of novel reaction pathways is crucial for accessing new this compound derivatives with unique properties and for improving the efficiency and sustainability of their synthesis. The inherent reactivity of the tetrazole ring system offers a rich landscape for chemical exploration.